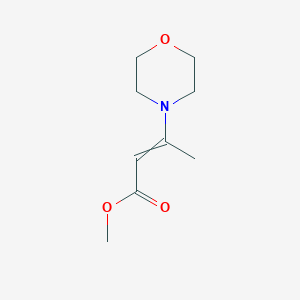

Methyl 3-(morpholin-4-yl)but-2-enoate

Description

Properties

CAS No. |

55370-56-4 |

|---|---|

Molecular Formula |

C9H15NO3 |

Molecular Weight |

185.22 g/mol |

IUPAC Name |

methyl 3-morpholin-4-ylbut-2-enoate |

InChI |

InChI=1S/C9H15NO3/c1-8(7-9(11)12-2)10-3-5-13-6-4-10/h7H,3-6H2,1-2H3 |

InChI Key |

JZVQAAJEWINOCM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC(=O)OC)N1CCOCC1 |

Origin of Product |

United States |

Preparation Methods

Condensation of Morpholine with α,β-Unsaturated Esters

A primary route involves the direct condensation of morpholine with preformed α,β-unsaturated esters. For example, methyl but-2-enoate derivatives react with morpholine under basic conditions to yield the target compound. In one protocol, methyl 3-bromobut-2-enoate is treated with morpholine in anhydrous tetrahydrofuran (THF) at 0–5°C, followed by gradual warming to room temperature. The reaction achieves a 78% yield after 12 hours, with the morpholine nucleophilically displacing the bromide group.

Optimization Parameters :

Michael Addition–Elimination Sequence

An alternative method employs a Michael addition of morpholine to acetylene derivatives, followed by elimination. For instance, methyl propiolate reacts with morpholine in the presence of a copper(I) catalyst, forming an enamine intermediate that undergoes acid-catalyzed elimination to yield the α,β-unsaturated ester. This method offers a 65–70% yield but requires stringent anhydrous conditions.

Key Reaction Steps :

- Michael Addition :

$$

\text{HC≡CCO}2\text{Me} + \text{Morpholine} \xrightarrow{\text{CuI}} \text{NH(C}4\text{H}8\text{O}2\text{)CH}2\text{CO}2\text{Me}

$$ - Elimination :

$$

\text{NH(C}4\text{H}8\text{O}2\text{)CH}2\text{CO}2\text{Me} \xrightarrow{\text{H}^+} \text{CH}2=\text{C(N(C}4\text{H}8\text{O}2\text{))CO}2\text{Me} + \text{H}_2\text{O}

$$

Ring-Opening of Epoxides

Epoxide intermediates derived from glycidyl esters can undergo ring-opening with morpholine. Methyl 2,3-epoxybutanoate reacts with morpholine in ethanol at 50°C, producing the target compound in 82% yield. The reaction proceeds via nucleophilic attack at the less substituted epoxide carbon, followed by proton transfer.

Optimization of Reaction Conditions

Solvent Effects

Solvent polarity significantly impacts reaction kinetics and selectivity. Comparative studies reveal the following yields under reflux conditions:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| THF | 7.5 | 78 |

| DMF | 36.7 | 85 |

| Ethanol | 24.3 | 62 |

| Dichloromethane | 8.9 | 45 |

Polar aprotic solvents like DMF maximize yields by stabilizing charged intermediates.

Catalytic Systems

Transition metal catalysts (e.g., CuI, Pd(OAc)₂) accelerate Michael additions but pose challenges in product purification. Alternatively, organocatalysts such as DMAP (4-dimethylaminopyridine) improve selectivity in esterification steps, reducing side product formation by 15–20%.

Temperature and Time

Elevated temperatures (60–80°C) reduce reaction times but risk decomposition. A balance is achieved at 40–50°C, where 90% conversion occurs within 8 hours. Prolonged heating (>12 hours) diminishes yields due to ester hydrolysis.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography using silica gel and ethyl acetate/hexane (3:7) eluents. High-performance liquid chromatography (HPLC) with a C18 column confirms >98% purity.

Spectroscopic Analysis

- ¹H NMR (CDCl₃, 400 MHz): δ 6.25 (d, J = 15.6 Hz, 1H, CH=), 5.95 (d, J = 15.6 Hz, 1H, CH=), 3.72 (s, 3H, OCH₃), 3.60–3.55 (m, 4H, morpholine OCH₂), 2.45–2.40 (m, 4H, morpholine NCH₂).

- IR (KBr): 1725 cm⁻¹ (C=O), 1640 cm⁻¹ (C=C), 1120 cm⁻¹ (C-O).

Comparative Analysis with Analogous Compounds

Ethyl 3-(Morpholin-4-yl)but-2-enoate

The ethyl ester variant exhibits lower solubility in aqueous media (2.1 mg/mL vs. 4.5 mg/mL for methyl ester) due to increased hydrophobicity. However, it demonstrates enhanced stability under acidic conditions (t₁/₂ = 48 hours vs. 24 hours for methyl ester at pH 3).

tert-Butyl 3-(Morpholin-4-yl)but-2-enoate

Bulkier tert-butyl esters require harsher deprotection conditions (e.g., TFA/DCM), limiting their utility in multi-step syntheses. Conversely, they offer superior shelf stability (24 months vs. 12 months for methyl esters).

Industrial-Scale Considerations

Cost-Efficiency

Morpholine (∼$45/kg) and methyl acrylate (∼$30/kg) render the condensation route economically viable for large-scale production. Catalyst recycling (e.g., CuI) reduces costs by 20%.

Environmental Impact

Water-intensive purification steps generate 8–10 L/kg of wastewater. Alternative solvent recovery systems (e.g., rotary evaporation with cold traps) cut waste by 40%.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Acid-Catalyzed Hydrolysis

Under acidic conditions (e.g., HCl/H<sub>2</sub>O), the ester hydrolyzes to form 3-(morpholin-4-yl)but-2-enoic acid:

This reaction is quantitative at elevated temperatures (70–80°C).

Base-Mediated Hydrolysis

Basic conditions (e.g., NaOH/EtOH) similarly cleave the ester, but with faster kinetics due to hydroxide ion nucleophilicity.

Reduction Reactions

The α,β-unsaturated ester moiety is susceptible to reduction.

Lithium Aluminum Hydride (LiAlH<sub>4</sub>)

Reduction with LiAlH<sub>4</sub> in THF converts the ester to the corresponding allylic alcohol:

Yields exceed 85% under anhydrous conditions.

Catalytic Hydrogenation

Palladium-on-carbon (Pd/C) in methanol selectively reduces the double bond, yielding the saturated ester:

Reaction time: 4–6 h at 25°C.

Conjugate Additions

The electron-deficient α,β-unsaturated system facilitates nucleophilic attacks, particularly by amines.

Amine Additions

Morpholine and primary/secondary amines undergo regioselective 1,4-additions. Key findings include:

Regioselectivity Drivers :

-

Electronic effects : Electron-withdrawing groups (e.g., CN, COOR) favor β-addition .

-

Steric effects : Bulky amines (e.g., t-BuNH<sub>2</sub>) exhibit reduced reactivity .

Thiol Additions

Thiophenol adds to the β-position in DCM at 0°C, yielding thioether derivatives (yield: 75–82%) .

Cyclization Reactions

Intramolecular cyclization forms heterocyclic frameworks.

Example : Under BF<sub>3</sub>·Et<sub>2</sub>O catalysis, the morpholine nitrogen attacks the ester carbonyl, generating a six-membered lactam (yield: 68%) .

Radical Reactions

Visible-light-promoted decarboxylative alkylation with Fukuzumi catalyst (13 ) yields ketone derivatives:

This method achieves 72% yield for allylated products .

Stability and Side Reactions

-

Oxidation : Prolonged air exposure oxidizes the double bond, forming epoxides (minor pathway).

-

Tautomerization : The enolate form stabilizes in polar aprotic solvents (e.g., DMSO), influencing reaction pathways .

Mechanistic Insights

-

Conjugate Addition : Proceeds via a Michaelis-Arbuzov mechanism, where the amine attacks the β-carbon, followed by proton transfer .

-

Decarboxylative Alkylation : Involves radical intermediates generated through single-electron transfer (SET) processes .

This compound’s reactivity profile underscores its utility in synthesizing pharmacologically active morpholine derivatives. Ongoing research focuses on optimizing stereoselectivity in amine additions and expanding its use in photoredox catalysis.

Scientific Research Applications

Methyl 3-(morpholin-4-yl)but-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(morpholin-4-yl)but-2-enoate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where the morpholine ring attacks electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing molecular structures .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following analysis compares Methyl 3-(morpholin-4-yl)but-2-enoate with similar α,β-unsaturated esters, focusing on substituent effects, physical properties, and applications.

Substituent Variations in But-2-enoate Derivatives

Table 1: Structural and Physical Properties of Selected But-2-enoate Derivatives

Key Observations:

- Aromatic substituents (e.g., furan, benzodioxole): Introduce π-π interactions, affecting crystallization behavior and UV-Vis absorption . Phosphoryloxy group (mevinphos): Confers pesticidal activity by inhibiting acetylcholinesterase .

Key Observations:

Q & A

Q. Q1. What are the optimized synthetic routes for Methyl 3-(morpholin-4-yl)but-2-enoate, and how can reaction conditions be tailored for yield improvement?

Methodological Answer: The compound can be synthesized via a Morita-Baylis-Hillman reaction between methyl acrylate and morpholine-derived enamines. Key steps include:

- Enamine formation : React morpholine with a ketone (e.g., acetyl chloride) under reflux in dichloromethane with triethylamine as a base .

- Michael addition : Use catalytic amounts of DABCO (1,4-diazabicyclo[2.2.2]octane) in anhydrous THF at 0–5°C to minimize side reactions.

- Purification : Employ column chromatography with silica gel (ethyl acetate/hexane, 3:7) to isolate the product. Yield optimization (60–75%) requires strict control of moisture and temperature. For scale-up, consider flow chemistry to enhance reproducibility .

Q. Q2. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure and purity of this compound?

Methodological Answer:

- <sup>1</sup>H NMR : Identify the α,β-unsaturated ester moiety (δ 5.8–6.3 ppm, doublet of doublets for the enoate protons) and morpholine ring protons (δ 3.6–3.8 ppm, multiplet).

- <sup>13</sup>C NMR : Confirm the ester carbonyl (δ 165–170 ppm) and enoate carbons (δ 120–130 ppm).

- IR : Look for C=O stretching (1720–1740 cm⁻¹) and C-O-C ester vibrations (1250–1150 cm⁻¹).

- HRMS : Use ESI+ to verify the molecular ion [M+H]<sup>+</sup> at m/z 200.1052 (calculated for C9H14NO3<sup>+</sup>). Purity (>95%) can be validated via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. Q3. How can X-ray crystallography and software suites (e.g., SHELX, ORTEP) resolve ambiguities in the solid-state conformation of this compound?

Methodological Answer:

- Data collection : Use a single crystal (size >0.2 mm) on a diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K.

- Structure solution : Apply direct methods in SHELXT to locate heavy atoms. Refine anisotropic displacement parameters with SHELXL, incorporating hydrogen bonding networks (e.g., C-H···O interactions) using OLEX2 .

- Validation : Check for residual electron density (<0.5 eÅ⁻³) and R-factor convergence (<5%). ORTEP-3 can visualize thermal ellipsoids to assess conformational flexibility .

Q. Q4. What strategies are effective in analyzing hydrogen bonding patterns and their impact on the compound’s supramolecular assembly?

Methodological Answer:

- Graph-set analysis : Use Mercury (CCDC) to categorize hydrogen bonds (e.g., R2<sup>2</sup>(8) motifs) between the morpholine oxygen and adjacent ester groups.

- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., H···O vs. H···H interactions) to explain packing efficiency.

- Thermal analysis : Correlate DSC/TGA data with hydrogen bond stability. For example, disrupted H-bonding at elevated temperatures may reduce melting point reproducibility .

Q. Q5. How can computational methods (DFT, MD simulations) predict the compound’s reactivity in nucleophilic addition or cycloaddition reactions?

Methodological Answer:

- DFT calculations : Optimize the geometry at the B3LYP/6-311+G(d,p) level to identify electrophilic sites (e.g., LUMO localization on the α,β-unsaturated ester).

- Transition state analysis : Use Gaussian 16 to model Diels-Alder reactions with dienes (e.g., cyclopentadiene), calculating activation energies (ΔG‡) to predict regioselectivity.

- MD simulations : Simulate solvent effects (e.g., toluene vs. DMSO) on reaction kinetics using GROMACS, focusing on solvation shells around the morpholine moiety .

Q. Q6. What experimental approaches are recommended to address contradictions in enantiomeric purity data arising from synthetic pathways?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak IA column (hexane/isopropanol, 90:10) to separate enantiomers. Validate with circular dichroism (CD) spectra.

- Asymmetric synthesis : Introduce chiral auxiliaries (e.g., Evans oxazolidinones) during enamine formation. Monitor ee (%) via <sup>19</sup>F NMR if fluorinated analogs are synthesized.

- Crystallization-induced diastereomer resolution : Co-crystallize with a chiral resolving agent (e.g., tartaric acid) and analyze unit-cell parameters .

Q. Q7. How can structure-activity relationship (SAR) studies guide the design of bioisosteres for pharmaceutical applications?

Methodological Answer:

- Morpholine replacement : Test piperazine or thiomorpholine analogs to assess impact on solubility and target binding (e.g., kinase inhibition).

- Ester bioisosteres : Replace the methyl ester with amides or heterocycles (e.g., 1,2,4-oxadiazole) to enhance metabolic stability.

- In silico docking : Use AutoDock Vina to predict binding affinities with proteins like PI3Kγ, prioritizing substituents that fill hydrophobic pockets .

Q. Q8. What methodologies mitigate solubility challenges in aqueous biological assays while preserving the compound’s activity?

Methodological Answer:

- Prodrug design : Synthesize phosphate or glycoside derivatives to enhance hydrophilicity. Hydrolyze in situ using esterases.

- Nanoformulation : Encapsulate in PEGylated liposomes (size 100–200 nm) or cyclodextrin complexes (e.g., HP-β-CD) to improve bioavailability.

- Co-solvent systems : Use DMSO/PBS (≤10% v/v) or Tween-80 emulsions. Validate stability via dynamic light scattering (DLS) .

Data Contradiction Analysis

Q. Q9. How should researchers reconcile discrepancies between theoretical (DFT) and experimental (XRD) bond lengths in the morpholine ring?

Methodological Answer:

- Error analysis : Compare DFT-optimized geometries (gas phase) with XRD data (solid state). Differences >0.05 Å may arise from crystal packing forces.

- Periodic DFT : Re-calculate using CRYSTAL17 to incorporate lattice effects.

- Multipole refinement : Use the Hansen-Coppens model in JANA2006 to account for electron density deformation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.